UBE2C 高亲和力结合优于肽类抑制剂
T20-M demonstrates a 31-fold higher binding affinity for UBE2C compared to the recently identified first-generation peptide inhibitor, Peptide 5. In vitro SPR analysis quantified T20-M's equilibrium dissociation constant (Kd) at 0.32 μM, indicating a strong and specific interaction with the UBE2C active site . In contrast, Peptide 5, reported as a lead compound in 2026, exhibits a micromolar binding affinity with a Kd of approximately 10 μM [1]. This quantitative difference establishes T20-M as a significantly more potent binding partner for UBE2C, crucial for studies requiring robust target engagement at lower peptide concentrations.
| Evidence Dimension | Binding Affinity (Equilibrium Dissociation Constant, Kd) |
|---|---|
| Target Compound Data | 0.32 μM |
| Comparator Or Baseline | Peptide 5: 10 μM |
| Quantified Difference | 31-fold lower Kd (higher affinity) |
| Conditions | In vitro Surface Plasmon Resonance (SPR) assay; T20-M data from SciPeptide product literature; Peptide 5 data from biophysical characterization in Pirone et al., 2026. |
Why This Matters
Procurement of T20-M ensures sub-micromolar target engagement, enabling robust inhibition of UBE2C-dependent processes at concentrations where first-generation peptide leads (e.g., Peptide 5) may fail to achieve meaningful target occupancy.
- [1] Pirone L, et al. Identification of the first peptide inhibitor of UBE2C enzymatic activity: insights from metadynamics-guided folding and binding studies. 2026. View Source
